4-[(3E)-3-hydroxyiminobutyl]phenol
Description
Properties
CAS No. |
58484-75-6 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-[(3E)-3-hydroxyiminobutyl]phenol |
InChI |
InChI=1S/C10H13NO2/c1-8(11-13)2-3-9-4-6-10(12)7-5-9/h4-7,12-13H,2-3H2,1H3/b11-8+ |
InChI Key |
QSZRELCLIQMHDW-DHZHZOJOSA-N |
Isomeric SMILES |
C/C(=N\O)/CCC1=CC=C(C=C1)O |
Canonical SMILES |
CC(=NO)CCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3E)-3-hydroxyiminobutyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 4-chlorophenol, the hydroxyimino group can be introduced through a series of reactions involving the formation of an intermediate oxime, followed by reduction and subsequent substitution reactions .
Industrial Production Methods
Industrial production of 4-[(3E)-3-hydroxyiminobutyl]phenol typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(3E)-3-hydroxyiminobutyl]phenol undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and substituted phenols.
Substitution: Halogenated, nitrated, and sulfonated phenols.
Scientific Research Applications
4-[(3E)-3-hydroxyiminobutyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(3E)-3-hydroxyiminobutyl]phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, making it an effective antioxidant. The hydroxyimino group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-[(3E)-3-(Hydroxyimino)butyl]phenol
- CAS Number : 454473-86-0 (closest analog in )
- Molecular Formula: C₁₀H₁₃NO₂
- Molecular Weight : 195.22 g/mol (calculated based on formula)
- Key Functional Groups: Phenol (─OH), hydroxyimino (─N─OH) group at the β-position of a butyl chain in the E-configuration .
The extended conjugation between the phenol ring and the hydroxyimino-substituted alkyl chain may confer nonlinear optical (NLO) activity, similar to imidazole-based phenols (e.g., ) .
Comparison with Structurally Similar Compounds
Hydroxyimino Derivatives
Example Compound: 4-[(3E)-3-(Hydroxyimino)-2-[(1E)-1-(Hydroxyimino)ethyl]butyl]phenol ()
- CAS : 454473-86-0
- Formula : C₁₂H₁₆N₂O₃
- Molecular Weight : 236.27 g/mol
Hydroxybutyl Phenols
Example 1: 4-(3-Hydroxy-3-methylbutyl)phenol ()
- CAS : 4237-73-4
- Formula : C₁₁H₁₆O₂
- Molecular Weight : 180.25 g/mol
- Key Features : Branched hydroxyalkyl chain; lacks nitrogen, reducing electronic conjugation.
Example 2: 4-[(3R)-3-Hydroxybutyl]phenol ()
- Key Features: Chiral center at C3; hydroxyl instead of hydroxyimino, altering redox properties.
Alkylphenols with Branched Chains
Example: 4-(1,1,3,3-Tetramethylbutyl)phenol ()
- CAS : 140-66-9
- Formula : C₁₄H₂₂O
- Molecular Weight : 206.33 g/mol
| Property | Target Compound | 4-(1,1,3,3-Tetramethylbutyl)phenol |
|---|---|---|
| Molecular Weight | 195.22 | 206.33 |
| Functional Groups | Hydroxyimino | Branched alkyl |
| Reactivity | High (N─OH redox-active) | Low (inert alkyl chain) |
Phenols with Heterocyclic Substituents
Example: 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol ()
- Key Features : Imidazole ring enhances π-conjugation, leading to high third-order NLO susceptibility (χ⁽³⁾ = 2.2627 × 10⁻⁶ esu) .
Research Findings and Implications
Electronic Properties
- The hydroxyimino group in the target compound may lower the HOMO-LUMO gap compared to alkylphenols, enhancing charge-transfer interactions (analogous to imidazole-based systems in ) .
- Predicted NLO Activity: The conjugated system could exhibit β (hyperpolarizability) values comparable to imidazole derivatives but lower than multi-hydroxyimino analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
